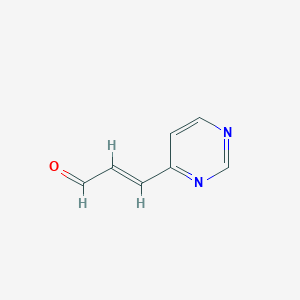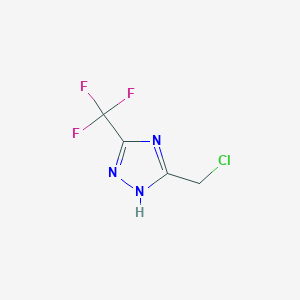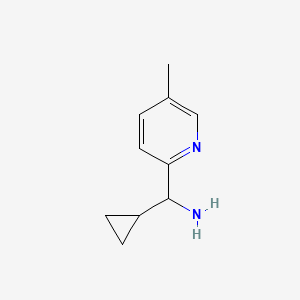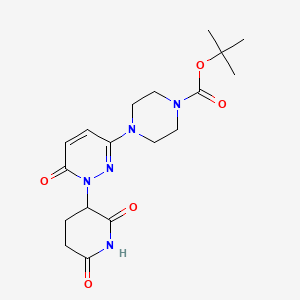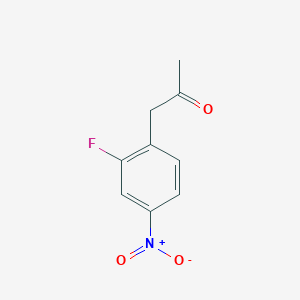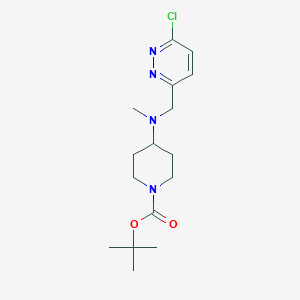
4-Nitrosopiperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosopiperazine-1-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It belongs to the aldehyde family and has the molecular formula C5H9N3O2. This compound is known for its yellow crystalline appearance and has been studied for its antimicrobial, antitumor, and antioxidant properties.
Métodos De Preparación
The synthesis of 4-Nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Industrial production methods may vary, but the fundamental principles of the synthetic route remain consistent.
Análisis De Reacciones Químicas
4-Nitrosopiperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitrosopiperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has demonstrated significant bioactivity against several types of bacteria and fungi, making it a potential candidate for antimicrobial research.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group makes it an electron-withdrawing group, which contributes to its reactivity towards nucleophiles. This characteristic is crucial for its pharmacological properties, including its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
4-Nitrosopiperazine-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-nitrosopiperazine: Known for its use in pharmaceutical applications, particularly in the treatment of tuberculosis.
1-Cyclopentyl-4-nitrosopiperazine: Another nitrosamine impurity found in rifapentine, used in the treatment of mycobacterium infections.
The uniqueness of this compound lies in its specific combination of antimicrobial, antitumor, and antioxidant properties, which are not commonly found together in similar compounds.
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
4-nitrosopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2 |
Clave InChI |
QCKBEGKGQLANEY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
